molecular formula C11H6N2O2 B2996438 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile CAS No. 184171-52-6

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2996438
CAS No.: 184171-52-6
M. Wt: 198.181
InChI Key: AZAPHGKXZOBTDM-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of benzonitrile and features a pyrrole ring with two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile typically involves the reaction of benzonitrile with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the pyrrole ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted nitriles, and various oxidized forms of the compound.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of a benzonitrile group.

    2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Features an ethyl acetate group.

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(13)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAPHGKXZOBTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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